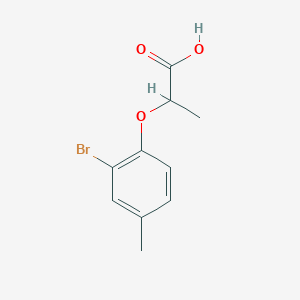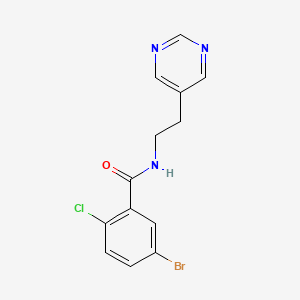
3-(3-chlorophenyl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-chlorophenyl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CP-690,550 and belongs to the class of Janus Kinase inhibitors.
Scientific Research Applications
Synthesis and Biological Applications
Antimicrobial and Antioxidant Agents : Compounds structurally related to 3-(3-chlorophenyl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)propanamide have been synthesized and evaluated for their antimicrobial and antioxidant activities. The synthesis of new pyridine carbonitrile derivatives has shown promising results in this regard, with some compounds revealing significant antimicrobial and antioxidant potential (H., Sayed, et al., 2015).
Anticancer and Antimicrobial Properties : Another study focused on the synthesis of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, leading to the creation of compounds with noted antibacterial and antifungal activity (V. Baranovskyi, et al., 2018).
Chemical Synthesis Techniques : Research into the efficient synthesis of complex heterocyclic compounds, including imidazopyridines and dihydronaphthyridine derivatives, showcases the versatility of similar chemical structures in facilitating diverse synthetic pathways and potential pharmaceutical applications (Carlos Jaramillo, et al., 2002).
Pharmacological Screening : Compounds within the same chemical family have been synthesized and screened for various pharmacological activities, including anticancer and antimicrobial effects. This indicates the potential of these compounds in contributing to the development of new therapeutic agents (Kanubhai D. Katariya, et al., 2021).
properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-3-1-2-13(12-15)4-8-17(23)20-10-11-22-18(24)9-7-16(21-22)14-5-6-14/h1-3,7,9,12,14H,4-6,8,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPLQXBHJWJYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2440742.png)
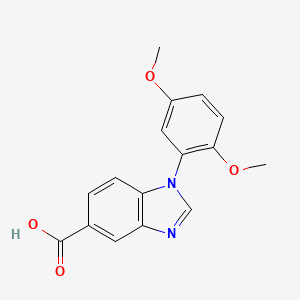
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea](/img/structure/B2440745.png)
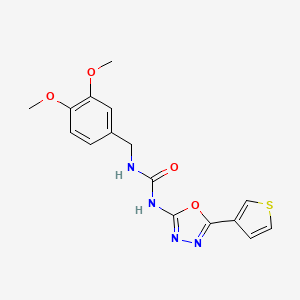


![N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2440752.png)
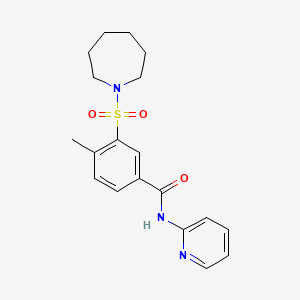
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2440754.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440757.png)
![4-(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl)pyridine-2-carbonitrile](/img/structure/B2440760.png)
